{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride
Description
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride is a pyrrole-derived amine hydrochloride with a methyl-substituted phenyl ring at the 1-position of the pyrrole core. The compound features a methylamine group at the 3-position of the pyrrole, which is protonated to form the hydrochloride salt.
Properties
IUPAC Name |
[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-4-6-14(7-5-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZUWNQJISSVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Core Synthesis
The pyrrole ring substituted at positions 2 and 5 with methyl groups and bearing a 4-methylphenyl substituent at the nitrogen is commonly synthesized via the Paal-Knorr synthesis . This method involves cyclization of 1,4-dicarbonyl compounds with primary amines or ammonia under acidic or neutral conditions.
Step 1: Stetter Reaction
The synthesis begins with the formation of arylpentane-1,4-diones via the Stetter reaction, which couples aldehydes and Michael acceptors to give 1,4-diketones with aryl substituents. This step sets the stage for pyrrole ring formation with desired substitution patterns.Step 2: Paal-Knorr Cyclization
The 1,4-diketones undergo Paal-Knorr synthesis with aniline derivatives or substituted amines to form the diarylpyrrole core. This step is typically conducted under acidic conditions, promoting ring closure and aromatization.
Introduction of the Methylaminomethyl Group
The key functionalization at the 3-position of the pyrrole ring is achieved by a Mannich reaction , which introduces the methylaminomethyl substituent via reductive amination or direct Mannich base formation.
- Mannich Reaction
The pyrrole aldehyde intermediate, obtained by Vilsmeier-Haack formylation of the diarylpyrrole, is reacted with methylamine and formaldehyde or an equivalent to form the corresponding aminomethyl derivative.
Formation of Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as ethyl acetate or methanol at low temperature (0 °C to room temperature).
- This salt formation enhances the compound's stability and facilitates purification by precipitation or crystallization.
Alternative Synthetic Routes and Notes
- Use of BOC-protected intermediates : For related amines, BOC-protected benzylamine derivatives have been used to control substitution and reduce side reactions, followed by deprotection under palladium-catalyzed hydrogenation to yield the free amine hydrochloride salt.
- Deuterated analog synthesis : Methods for synthesizing deuterated methylamine hydrochlorides involve similar steps but use deuterated methylation reagents and protective groups to control isotopic incorporation.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Stetter reaction | 1,4-diketone formation | Aldehydes, Michael acceptors, catalyst | ~80 | Forms arylpentane-1,4-diones |
| Paal-Knorr synthesis | Pyrrole ring closure | 1,4-diketones, amines, acid catalyst | 75-85 | Forms diarylpyrrole core |
| Vilsmeier-Haack formylation | Formylation | POCl3, DMF | 70-80 | Introduces aldehyde at pyrrole 3-position |
| Mannich reaction | Aminomethylation | Pyrrole aldehyde, methylamine, formaldehyde, reductant | >75 | Introduces methylaminomethyl substituent |
| Hydrochloride salt formation | Salt formation | HCl in ethyl acetate or methanol, 0-25 °C | ~100 | Converts amine to hydrochloride salt |
| BOC protection/deprotection | Protection strategy | BOC anhydride, Pd/C hydrogenation | High | Used in related amine syntheses to improve purity |
Detailed Research Findings
- A 2022 study on related pyrrole derivatives demonstrated the efficiency of the Stetter-Paal-Knorr-Mannich sequence to prepare substituted pyrrole methylamines with yields typically above 75% for each step, highlighting the robustness of this synthetic route.
- The hydrochloride salt formation is quantitative under mild conditions, facilitating isolation and purification without decomposition.
- Protective group strategies such as BOC protection of amines followed by catalytic hydrogenation allow for selective substitution control and reduce side-products, improving overall economic and synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrrole ring, potentially leading to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dihydropyrrole derivatives.
Substitution: Products include halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of {[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethoxy group in analogs 4 and 9f introduces strong electron-withdrawing effects, enhancing stability and altering electronic properties compared to the methyl group in the target compound .
Spectral and Analytical Data
¹H-NMR Comparison:
- Target Compound : Expected signals for methyl groups at δ ~2.2–2.3 (similar to 4 and 9f ) and aromatic protons at δ ~7.0–7.4.
- Compound 4 : Distinct downfield shifts for NH protons (δ 11.62, 11.96) due to hydrochloride formation .
- Compound 9f : Additional signals for methoxyethylamine (δ 3.29–3.52) and thiazole protons (δ 6.12–6.23) .
¹⁹F-NMR:
Elemental Analysis:
- Compound 4 : Higher chlorine content (19.31% vs. ~12% estimated for the target compound) due to the chloroethanimine group .
Physicochemical Properties
- Thermal Stability : The high melting point of 4 (220°C) suggests strong crystalline packing, likely due to hydrogen bonding from the hydrochloride salt and planar trifluoromethoxy-phenyl group . The target compound’s lower symmetry (methyl vs. trifluoromethoxy) may reduce crystallinity.
Biological Activity
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural properties. Characterized by a pyrrole ring and various substituents, this compound has been the subject of various studies examining its biological activities, including interactions with biological targets and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C15H20N2 and features a pyrrole ring substituted with methyl groups and a para-methylphenyl group. This configuration enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2 |
| Molecular Weight | 232.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the exact mechanisms.
Neuroprotective Effects
Emerging evidence supports the neuroprotective effects of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine. Animal models have demonstrated improvements in cognitive function and reduced neuroinflammation following treatment with this compound. These findings highlight its potential in treating neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Sarkar et al. (2016) evaluated the antimicrobial activity of the compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
Case Study 2: Anticancer Activity
In a separate study, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
The biological activities of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with lipid bilayers, causing permeability changes.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
- Neuroprotection : It reduces oxidative stress and inflammation in neuronal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
